Dual ALDH1A1/HPGD Inhibitory Profile Versus NCT-501: A 28-Fold Reversed Selectivity Window
1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde exhibits a dual ALDH1A1/HPGD inhibitory profile with a 28-fold preference for HPGD (IC50 68 nM) over ALDH1A1 (IC50 1.92 μM), as measured under comparable in vitro fluorescence assay conditions using NAD+/propionaldehyde for ALDH1A1 and PGE2 for HPGD, each with 15-minute incubation [1]. In contrast, the benchmark selective ALDH1A1 inhibitor NCT-501 (theophylline-based chemotype) displays an opposing selectivity pattern: potent ALDH1A1 inhibition (IC50 40 nM) with minimal HPGD engagement (IC50 >57,000 nM), representing >1,425-fold selectivity for ALDH1A1 over HPGD . Thus, the target compound and NCT-501 present diametrically opposite target engagement profiles within the same dehydrogenase enzyme panel, making them non-interchangeable for studies requiring HPGD co-engagement or ALDH1A1-selective pharmacology [1].
| Evidence Dimension | Inhibitory potency and selectivity ratio across ALDH1A1 and HPGD enzyme targets |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 1,920 nM; HPGD IC50 = 68 nM; HPGD/ALDH1A1 selectivity ratio = 0.035 (28-fold more potent on HPGD) |
| Comparator Or Baseline | NCT-501: ALDH1A1 IC50 = 40 nM; HPGD IC50 >57,000 nM; ALDH1A1/HPGD selectivity ratio >1,425 (NCT-501 is ALDH1A1-selective) |
| Quantified Difference | Target compound is 28-fold HPGD-preferring; NCT-501 is >1,425-fold ALDH1A1-preferring. The selectivity vectors are reversed. |
| Conditions | ALDH1A1: NAD+/propionaldehyde substrate, UV-fluorescence, 15 min incubation. HPGD: PGE2 substrate, fluorescence assay, 15 min incubation. Both sourced from ChEMBL/BindingDB curated data. |
Why This Matters
For research programs requiring simultaneous modulation of ALDH1A1 and HPGD—relevant in cancer stem cell biology, inflammation resolution, and prostaglandin signaling—this compound offers a unique dual-engagement profile unavailable from ALDH1A1-selective chemotypes such as NCT-501.
- [1] BindingDB. BDBM50445534 (CHEMBL3103021). Affinity Data: ALDH1A1 IC50 = 1.92E+3 nM (NAD+/propionaldehyde, 15 min, UV-fluorescence); Human HPGD IC50 = 68 nM (PGE2, 15 min, fluorescence). National Center for Advancing Translational Sciences / ChEMBL. Accessed 2026. View Source
